![molecular formula C13H26O B2650128 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol CAS No. 1803610-89-0](/img/structure/B2650128.png)
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol, also known as 4-Cyclohexyl-2-methyl-2-butanol, is a chemical compound with the CAS Number: 1803610-89-0 . It has a molecular weight of 198.35 . This compound is a liquid at room temperature . It has a spicy floral note, reminiscent of (3S′)- (+)-linalool (coriandrol) .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(4-(tert-pentyl)cyclohexyl)ethan-1-ol . The InChI code for this compound is 1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is a liquid at room temperature . It has a spicy floral note, reminiscent of (3S′)- (+)-linalool (coriandrol) .Scientific Research Applications
Jasmonic Acid and Its Derivatives
A review highlights the synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives, showcasing their potential as drugs and prodrugs. The properties of JA in plants, its synthesis in recent patents, and its direction for long-term drug/nutraceutical safety trials were discussed, indicating its significance in future therapeutic developments (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers reports on their transitional properties and the identification of a twist-bend nematic phase. This work contributes to the understanding of liquid crystal phases and their applications in display technologies (Henderson & Imrie, 2011).
Catalytic Oxidation of Cyclohexene
A review summarizes recent advances in the selective catalytic oxidation of cyclohexene, underlining the synthetic value of controlling the oxidation process for producing industrially relevant intermediates (Cao et al., 2018).
Toxicity and Use of Crude 4-Methylcyclohexanemethanol (MCHM)
A review of experimental data and predictive models assesses the toxicity of crude MCHM, an industrial solvent, highlighting its low to moderate acute and subchronic oral toxicity and its implications for human exposure (Paustenbach et al., 2015).
Aromatization of Cycloalkanes over Platinum-Alumina Catalysts
Research comparing mechanisms of aromatization over platinum-alumina catalysts with chromia-alumina reveals insights into the process's efficiency and the potential for developing improved catalysts for chemical synthesis (Pines & Nogueira, 1981).
Cyclodextrins and Their Uses
A review on cyclodextrins discusses their structure, molecular chelating abilities, and wide range of applications, from drug carriers to environmental protection, highlighting their significance in various industries (Martin, Valle, & Del Valle, 2004).
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBBTDHWPGKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2650045.png)
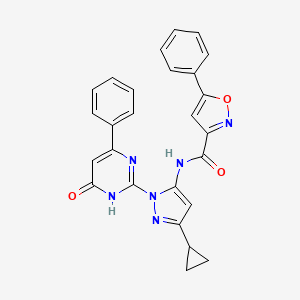
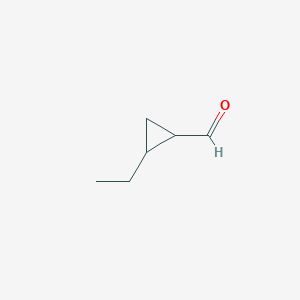
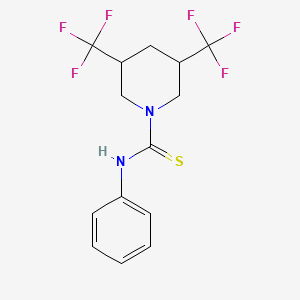
![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)
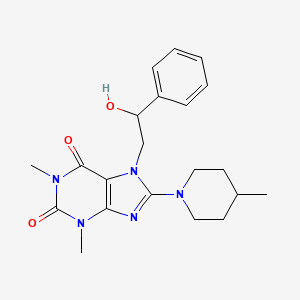

![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)
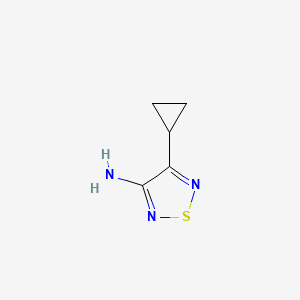
![N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2650060.png)
![2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2650063.png)
![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)
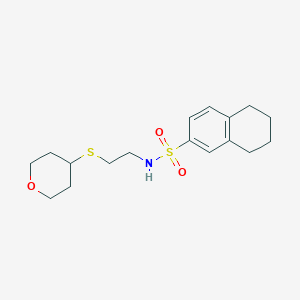
![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)